4-(3,5-Difluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol It is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring
Preparation Methods
The synthesis of 4-(3,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidin-2-one ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3,5-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(3,5-Difluorophenyl)azetidin-2-one has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-2-one ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
4-(3,5-Difluorophenyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
4-(2,5-Difluorophenyl)azetidin-2-one: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.
Spiro-azetidin-2-one derivatives: These compounds have a spirocyclic structure, which imparts different physical and chemical properties.
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-6-1-5(2-7(11)3-6)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
NYZMQJNALLLQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.